4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
Scientific Research Applications
Synthesis and Application in Drug Development
A novel synthesis route for 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, which could be a related compound, involves a two-step process from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, demonstrating its utility as an intermediate for further chemical modifications (Ogurtsov & Rakitin, 2021). This process highlights the compound's relevance in synthesizing substances with potential pharmacological uses.
Catalytic Actions and Chemical Transformations
Research on 4-chloro-1H-pyrazolo[3,4-d]pyrimidines has shown that these compounds can undergo nucleophilic aroylation with aromatic aldehydes, catalyzed by specific salts, to form aryl 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl ketones. This reaction pathway is crucial for developing compounds with various potential applications, including therapeutic agents (Miyashita et al., 1990).
Biological Activities and Pharmacological Potential
Several studies have focused on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, revealing their potential as anticancer and anti-5-lipoxygenase agents. These compounds, synthesized via condensation reactions involving 4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine or related chemicals, demonstrate the significance of these intermediates in drug discovery and development for various health conditions (Rahmouni et al., 2016).
Chemical Characterization and Structural Analysis
The structural characterization of compounds derived from this compound, including elemental analysis, high-resolution mass spectrometry, and NMR spectroscopy, provides a foundation for understanding their chemical properties and potential applications. This analytical approach ensures the accurate identification of compounds and their suitability for further research and application in medicinal chemistry (Ogurtsov & Rakitin, 2021).
Mechanism of Action
Target of Action
The primary target of 4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is particularly involved in the transition from the G1 phase, where the cell grows, to the S phase, where DNA is replicated .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing it from interacting with its substrates. This inhibits the kinase’s activity, leading to a halt in the cell cycle progression .
Biochemical Pathways
By inhibiting CDK2, this compound affects the cell cycle control pathway . This pathway is crucial for the regulation of cell division and growth. When CDK2 is inhibited, the cell cannot progress from the G1 phase to the S phase, leading to a halt in cell division .
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression, as well as the induction of apoptosis within cells . This results in the inhibition of cell growth, making this compound potentially useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Future Directions
Properties
IUPAC Name |
4-chloro-3-iodo-1-methylpyrazolo[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClIN4/c1-12-6-3(5(8)11-12)4(7)9-2-10-6/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIWEIXFHXCBBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)Cl)C(=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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